8-(Phenylselanyl)cycloocta-2,4,6-trien-1-one
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Overview
Description
8-(Phenylselanyl)cycloocta-2,4,6-trien-1-one is an organic compound that features a cyclooctatriene ring substituted with a phenylselanyl group
Preparation Methods
The synthesis of 8-(Phenylselanyl)cycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the reaction of cyclooctatetraene with phenylselenyl chloride under specific conditions to introduce the phenylselanyl group. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
8-(Phenylselanyl)cycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced selenides.
Substitution: The phenylselanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-(Phenylselanyl)cycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-(Phenylselanyl)cycloocta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The phenylselanyl group can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .
Comparison with Similar Compounds
8-(Phenylselanyl)cycloocta-2,4,6-trien-1-one can be compared to other similar compounds such as:
Tropone: Tropone is a related compound with a similar cyclooctatriene ring but lacks the phenylselanyl group.
Tropolone: Tropolone has an additional hydroxyl group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in the presence of the phenylselanyl group, which imparts distinct chemical and biological properties to the compound.
Properties
CAS No. |
61775-62-0 |
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Molecular Formula |
C14H12OSe |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
8-phenylselanylcycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H12OSe/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h1-11,14H |
InChI Key |
MQJZGIWTPDXTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=O)C(C=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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